molecular formula C19H22N2O2S2 B2831995 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 854978-37-3

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2831995
CAS No.: 854978-37-3
M. Wt: 374.52
InChI Key: DXUSTCOZIXLYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene core, a p-tolylthio group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]thiophene ring system.

    Introduction of the p-Tolylthio Group: The p-tolylthio group is introduced through a nucleophilic substitution reaction, where a p-tolylthiol reacts with an appropriate electrophile on the tetrahydrobenzo[b]thiophene core.

    Acetamido Group Addition: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: A structurally similar compound with a thieno[2,3-c]pyridine core.

    2-(p-Tolylthio)acetamido derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydrobenzo[b]thiophene core

Biological Activity

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. Research has indicated various pharmacological properties associated with similar compounds in the benzo[b]thiophene class, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound through synthesis studies, case studies, and available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a methyl group and a p-tolylthioacetamido moiety. This unique arrangement may contribute to its biological effects.

Biological Activity Overview

Research on related compounds indicates several potential biological activities:

  • Anticancer Activity : Compounds in the benzo[b]thiophene family have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
  • Antimicrobial Properties : Some benzo[b]thiophene derivatives exhibit antibacterial and antifungal properties. Preliminary studies suggest that modifications to the thiophene ring can enhance these activities .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

1. Anticancer Activity

A study involving related benzothiophene compounds highlighted their selective cytotoxicity against the WI-38 VA-13 subline (a tumorigenic cell line) compared to normal WI-38 cells. The effective concentrations (EC50) were reported as follows:

CompoundEC50 (ng/mL)
15a32
15b30
15c28
15d290
15e150

These findings suggest that structural modifications can lead to significant differences in anticancer potency .

2. Antimicrobial Activity

A series of experiments on similar compounds demonstrated their effectiveness against various pathogens. For example, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms, indicating strong antimicrobial activity .

3. Mechanistic Insights

Research has also focused on understanding the mechanisms of action for these compounds. For instance, studies have shown that certain derivatives can disrupt cellular integrity in fungi like Alternaria solani, affecting gene expression related to pathogenicity and sporulation .

Properties

IUPAC Name

6-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-11-3-6-13(7-4-11)24-10-16(22)21-19-17(18(20)23)14-8-5-12(2)9-15(14)25-19/h3-4,6-7,12H,5,8-10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUSTCOZIXLYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.